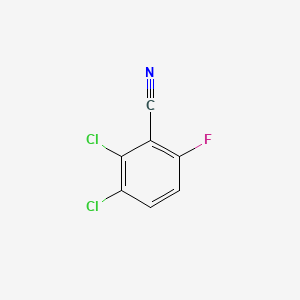

2,3-Dichloro-6-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISOOQLALMAJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396135 | |

| Record name | 2,3-Dichloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79544-26-6 | |

| Record name | 2,3-Dichloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-dichloro-6-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the core synthetic strategies. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and explains the rationale behind methodological choices to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound of significant interest in organic synthesis. Its importance stems from its role as a versatile building block for more complex molecules.[1] The presence of three distinct halogen atoms (two chlorine and one fluorine) on the benzonitrile framework, each with unique reactivity profiles, allows for a range of selective chemical transformations.[1] These halogens can serve as leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups.[1] Furthermore, the nitrile group is a valuable functional handle that can be converted into other functionalities such as carboxylic acids, amines, or amides, further expanding its synthetic utility.[1]

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of certain active pharmaceutical ingredients (APIs) and agrochemicals.

This guide will explore the primary synthetic routes to this important intermediate, focusing on the underlying mechanisms and practical considerations for its preparation.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially viable routes often involve the sequential introduction of the chloro, fluoro, and cyano functionalities onto a benzene ring. This section will detail the most prominent and well-documented pathways.

Pathway A: Sandmeyer Reaction from a Substituted Aniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[2][3][4][5][6] This approach is highly attractive due to the wide availability of substituted anilines and the generally high yields of the transformation.

A plausible synthetic route starting from an appropriately substituted aniline is outlined below. The key starting material for this pathway would be 2,3-dichloro-6-fluoroaniline.

The Sandmeyer reaction proceeds through a two-step mechanism:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction transforms the amino group into an excellent leaving group (N₂).[4][6]

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, where copper(I) facilitates the transfer of an electron to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a cyanide group from the copper complex to yield the desired benzonitrile.[2][4]

The following is a representative, step-by-step protocol for the synthesis of this compound via the Sandmeyer reaction, adapted from general procedures.

Step 1: Diazotization of 2,3-Dichloro-6-fluoroaniline

-

In a well-ventilated fume hood, a solution of 2,3-dichloro-6-fluoroaniline (1 equivalent) in a suitable aqueous acid (e.g., hydrochloric acid) is prepared in a reaction vessel equipped with a mechanical stirrer and a thermometer.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition rate should be carefully controlled to prevent excessive foaming and a rise in temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate reaction vessel, a solution or suspension of copper(I) cyanide (1.1-1.5 equivalents) and sodium or potassium cyanide in water is prepared and heated to 60-70 °C.

-

The cold diazonium salt solution from Step 1 is slowly added to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed. The temperature should be carefully monitored and controlled.

-

After the addition is complete, the reaction mixture is heated at 80-90 °C for 1-2 hours to ensure the reaction goes to completion.

-

The reaction mixture is then cooled to room temperature and extracted with a suitable organic solvent (e.g., toluene or dichloromethane).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Pathway B: Multi-step Synthesis from a Nitrobenzene Precursor

Another viable approach involves starting with a readily available nitrobenzene derivative and sequentially introducing the required functional groups. A plausible starting material for this route is 2,3,4-trichloronitrobenzene.

This pathway relies on the differential reactivity of the halogen substituents on the nitro-activated aromatic ring. The key steps typically involve:

-

Selective Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for the selective displacement of one of the chlorine atoms.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine, which can be further functionalized.

-

Introduction of the Cyano Group: This is often achieved via a Sandmeyer reaction on the newly formed aniline.

-

Introduction of the Fluoro Group: This can be accomplished through a Halex (halogen exchange) reaction or a Balz-Schiemann reaction.

A more direct, albeit potentially lower-yielding, approach could involve the direct cyanation of a polychlorinated nitrobenzene, followed by other transformations. For instance, 2,3,4-trichloronitrobenzene can be reacted with cuprous cyanide to potentially yield 2,3-dichloro-6-nitrobenzonitrile.[7]

The following protocol illustrates a potential multi-step synthesis.

Step 1: Ammonolysis of 2,3,4-Trichloronitrobenzene

-

2,3,4-trichloronitrobenzene is reacted with aqueous ammonia in the presence of a sulfur-containing catalyst.[1] This selectively replaces the chlorine atom at the 4-position with an amino group to yield 2,3-dichloro-6-nitroaniline.[1]

Step 2: Reduction of 2,3-Dichloro-6-nitroaniline

-

The nitro group of 2,3-dichloro-6-nitroaniline is reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C). This would yield 3,4-dichloro-1,2-phenylenediamine.

Note: This specific intermediate may not be on the direct path to the target molecule. A more direct route would involve fluorination prior to or after cyanation.

A more direct approach from a different starting material, 1,2-dichloro-3-nitrobenzene, involves cyanation to form 2-chloro-6-nitrobenzonitrile, followed by a de-nitrochlorination with chlorine gas to obtain 2,6-dichlorobenzonitrile.[1] While this produces a different isomer, it highlights the types of transformations that can be employed.

Caption: A conceptual multi-step synthesis of this compound.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key transformations involved in the synthesis of this compound and related compounds.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Sandmeyer Cyanation | Aryl Diazonium Salt | CuCN, NaCN | Water | 60-90 | 70-90 | >95 | General Knowledge |

| De-nitrochlorination | 2-chloro-6-nitrobenzonitrile | Cl₂ | Neat | 190-200 | >80 | >99 | [8] |

| Fluorination (Halex) | 2,3,6-trichlorobenzonitrile | KF | N-methyl-2-pyrrolidone | 190 | 95 | - | [9] |

| Ammonolysis | 2,3,4-trichloronitrobenzene | aq. NH₃, S-catalyst | - | - | - | - | [1] |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. The most practical and industrially scalable approach appears to be the Sandmeyer reaction starting from the corresponding 2,3-dichloro-6-fluoroaniline. This method is well-established and generally provides high yields and purity. Alternative pathways, such as those originating from substituted nitrobenzenes, offer flexibility but may involve more complex transformations and potentially lower overall yields. The choice of a specific synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. The information provided in this guide serves as a comprehensive resource for chemists and researchers involved in the synthesis of this important chemical intermediate.

References

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

- JPH10168051A - Production of 2,3-dihalogeno-6-trifluoromethylbenzonitrile - Google P

-

Sandmeyer reaction - Wikipedia. [Link]

- US4406841A - Process for producing 2,6-difluorobenzonitrile - Google P

- CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google P

- CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google P

- US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6 ...

-

Sandmeyer Reaction Mechanism - BYJU'S. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. [Link]

-

A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. [Link]

-

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile - PrepChem.com. [Link]

- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google P

-

2,6-dichloronitrobenzene - Organic Syntheses Procedure. [Link]

- EP0049186B1 - Process for the preparation of fluorobenzonitriles - Google P

- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google P

-

Process for preparing aromatic nitriles - European Patent Office - EP 0441004 B1 - Googleapis.com. [Link]

- US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google P

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

-

SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW | International Journal of Research - Granthaalayah Publications and Printers. [Link]

-

synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

- 8. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 9. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

physicochemical properties of 2,3-Dichloro-6-fluorobenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-fluorobenzonitrile

Introduction: Strategic Importance in Chemical Synthesis

This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring—renders it a highly versatile synthetic intermediate.[1] The presence of multiple, distinct halogen atoms allows for regioselective chemical transformations, while the nitrile moiety offers a gateway to various functional groups.[1] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the core , offering field-proven insights and methodologies for its characterization and handling.

Molecular Identity and Structural Attributes

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 79544-26-6 | [1][3][4] |

| Molecular Formula | C₇H₂Cl₂FN | [3][4] |

| Molecular Weight | 190.00 g/mol | [1][4] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C#N)Cl)Cl | [3] |

| InChI Key | PISOOQLALMAJRE-UHFFFAOYSA-N | [1][3] |

Core Physicochemical Properties

| Property | Predicted Value | Notes and Experimental Context |

| Boiling Point | 245.5 ± 35.0 °C | This is a computationally predicted value.[4] Experimental determination via distillation can be challenging for such compounds due to the potential for decomposition at elevated temperatures. |

| Density | 1.49 ± 0.1 g/cm³ | This is a computationally predicted value.[4] The high density is expected due to the presence of heavy halogen atoms (chlorine). |

| Melting Point | Not available | An experimental melting point is not readily found in surveyed literature. For context, the related isomer 2,6-dichloro-3-fluorobenzonitrile has a reported melting point of 72-74 °C.[5] Purity and crystalline form (polymorphism) can significantly influence the melting point.[1] |

| Solubility | Not available | Based on its polychlorinated aromatic structure, it is predicted to have low solubility in water but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform (CDCl₃), acetone, and ethyl acetate. |

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly cataloged, its structure allows for a detailed prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region (typically 7.0-8.0 ppm). These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

-

¹³C NMR: Seven distinct signals are expected. The nitrile carbon (C≡N) would appear around 115-120 ppm. The six aromatic carbons would have shifts influenced by the attached halogens, with carbon atoms bonded to fluorine exhibiting characteristic C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the ortho- and meta-chlorine substituents.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 189. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic cluster pattern is predicted:

-

M⁺ peak (containing two ³⁵Cl atoms): Relative intensity of 100%

-

M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Relative intensity of ~65%

-

M+4 peak (containing two ³⁷Cl atoms): Relative intensity of ~10%

This distinct pattern is a powerful diagnostic tool for identifying polychlorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Additional bands corresponding to C-Cl, C-F, and aromatic C-H and C=C vibrations would also be present.

Experimental Workflow for Physicochemical Characterization

A robust and logical workflow is essential for the comprehensive characterization of a synthetic intermediate like this compound. The following protocol and diagram illustrate a standard approach.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point.

Causality: DSC is preferred over traditional melting point apparatus for its high precision, ability to detect multiple thermal events (like polymorphic transitions), and the small sample quantity required. The controlled heating rate ensures thermal equilibrium and accurate measurement.

Diagram: General Characterization Workflow

Caption: Workflow for Synthesis, Purification, and Characterization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its halogen and nitrile substituents.

-

Nucleophilic Aromatic Substitution (NAS): The benzene ring is electron-deficient due to the inductive effects of the halogens and the strong electron-withdrawing nature of the nitrile group. This activates the ring for NAS reactions. The chlorine atoms, being better leaving groups than fluorine under typical NAS conditions, can be selectively displaced by various nucleophiles (e.g., amines, alkoxides) to build more complex molecular scaffolds.[1]

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into other functionalities. Common transformations include:

-

Hydrolysis: Conversion to a carboxylic acid (2,3-dichloro-6-fluorobenzoic acid) under acidic or basic conditions.

-

Reduction: Reduction to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for this compound.

Stability, Storage, and Safety

Stability and Storage

This compound is stable under normal laboratory conditions.[6] For long-term integrity, it should be stored at ambient temperatures in a tightly sealed container to prevent moisture ingress.[3][6] The storage area should be dry and well-ventilated.[7]

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related halogenated benzonitriles provides a strong basis for safe handling protocols.[8][9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6][7]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][8]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]

-

If swallowed: Rinse mouth with water and call a poison center or doctor if you feel unwell.[6]

-

Conclusion

This compound is a valuable chemical intermediate defined by its unique physicochemical properties. Its molecular structure, characterized by a specific arrangement of chloro, fluoro, and cyano groups, dictates its reactivity and utility in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, guided by predictive analysis and validated by robust experimental workflows, is paramount for its effective and safe application in research and development.

References

- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound CAS#: 79544-26-6 [amp.chemicalbook.com]

- 5. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 2,3-Dichloro-6-fluorobenzonitrile: A Keystone Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 2,3-dichloro-6-fluorobenzonitrile, a pivotal intermediate in the fields of pharmaceutical and agrochemical development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical data, proven synthetic insights, and critical safety protocols to empower your research and development endeavors.

Core Identification and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose unique arrangement of electron-withdrawing and leaving groups makes it a highly valuable and reactive scaffold.

Chemical Structure and Identifiers

The foundational step in utilizing any chemical is confirming its identity. The structure is characterized by a benzene ring substituted with two chlorine atoms, one fluorine atom, and a nitrile functional group.

dot

Caption: 2D Structure of this compound.

The compound is unambiguously identified by its CAS number and other key descriptors, which are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 79544-26-6 | [1][2] |

| Molecular Formula | C₇H₂Cl₂FN | [1] |

| Molecular Weight | 190.00 g/mol | [2] |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C1=CC(=C(C(=C1F)C#N)Cl)Cl | [1] |

| InChI Key | PISOOQLALMAJRE-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzonitriles often involves multi-step pathways. While specific proprietary methods may vary, common public-domain strategies for related compounds provide a strong basis for its preparation. A plausible and efficient route involves the ammoxidation of a corresponding toluene derivative, a powerful method for converting a methyl group directly to a nitrile in the presence of ammonia and oxygen over a specialized catalyst.[3]

Another established strategy for analogous compounds is the cyanation of a polyhalogenated precursor, such as a trichlorofluorobenzene, using a cyanide source like cuprous cyanide in a polar aprotic solvent.[4] The choice of route often depends on the availability and cost of starting materials, as well as scalability for industrial production.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the distinct reactivity of its substituents. The benzene ring is electron-deficient due to the powerful inductive and resonance-withdrawing effects of the nitrile group and halogens. This electronic profile is the cornerstone of its primary application: serving as an electrophilic substrate in Nucleophilic Aromatic Substitution (SₙAr) reactions.[2][5]

The SₙAr Mechanism: A Self-Validating System

The SₙAr reaction is a two-step process that is highly reliable for aryl halides bearing electron-withdrawing groups.[6][7]

-

Nucleophilic Attack: An incoming nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing a leaving group (one of the halogens). This step is viable only because the electron-withdrawing nitrile group can stabilize the resulting negative charge.

-

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is critical; the negative charge is delocalized onto the ortho and para positions, and crucially, onto the nitrile group.[7]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a halide ion (typically chloride, being a better leaving group than fluoride in this context).

The regioselectivity of the substitution is directed by the activating power of the nitrile group, making the chlorine atoms prime targets for displacement. The fluorine atom, while a halogen, is generally a poorer leaving group than chlorine in SₙAr and its presence is often desired in the final molecule. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

dot

Caption: Generalized workflow for SₙAr reactions.

Applications as a Pharmaceutical Intermediate

This molecule is a key building block for synthesizing more complex active pharmaceutical ingredients (APIs). Its structure allows for the strategic introduction of various functional groups needed for biological activity. For instance, related halogenated benzonitriles are precursors in the synthesis of quinolonecarboxylic acid anti-infectives and pyrethroid pesticides.[8] The ability to perform regioselective reactions is critical in the multi-step synthesis of complex drug molecules, making this a valuable starting material.[2]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a dedicated, peer-reviewed spectral analysis for this specific isomer is not widely published, its expected spectral characteristics can be reliably predicted based on established principles of NMR and IR spectroscopy.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically 7.0-8.5 ppm). These signals would correspond to the two hydrogens on the benzene ring, likely appearing as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide key information.[9][10] It should display seven distinct signals:

-

One signal for the nitrile carbon (typically 115-120 ppm).

-

Six signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The carbons bonded to fluorine will show characteristic C-F coupling.

-

-

IR Spectroscopy: The infrared spectrum will prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found in the range of 2220-2260 cm⁻¹.[11] Absorptions corresponding to C-Cl, C-F, and aromatic C-H bonds will also be present in the fingerprint region.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted from the supplier, the following guidance is based on data for closely related halogenated aromatic nitriles.[12][13]

5.1. Hazard Identification Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]

-

Respiratory Irritation: May cause respiratory irritation.[14]

5.2. Recommended Handling Protocol

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

5.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

References

- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from [Link]

-

ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. Retrieved from [Link]

-

Chemeo. (n.d.). 2,3-Dichloro-6-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (2014). CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.

-

ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-6-fluorobenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

-

Link.springer.com. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 9. preprints.org [preprints.org]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1473423-59-4|2,6-Dichloro-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

Spectroscopic Analysis of Halogenated Benzonitriles: A Technical Guide

Note to the Reader: A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for 2,3-Dichloro-6-fluorobenzonitrile did not yield publicly available spectra. To fulfill the detailed requirements of the request for an in-depth technical guide, this document will focus on the well-characterized and structurally related compound, 2,6-Dichlorobenzonitrile . The principles, methodologies, and interpretation frameworks detailed herein are directly applicable to the analysis of other halogenated benzonitriles.

Introduction: The Spectroscopic Blueprint of 2,6-Dichlorobenzonitrile

To researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a foundational requirement. 2,6-Dichlorobenzonitrile (DCBN), a molecule with applications as a herbicide and a versatile synthetic building block, presents a compelling case study for spectroscopic analysis.[1][2] Its rigid aromatic framework, substituted with strongly electronegative chlorine atoms and a polar nitrile group, gives rise to a distinct and interpretable spectroscopic signature.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 2,6-Dichlorobenzonitrile: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple presentation of data, this document delves into the causality behind experimental choices, the interpretation of the resulting spectra with field-proven insights, and the logic that connects spectral features to the molecular structure. Each section is designed as a self-validating system, where the data from one technique corroborates the findings of the others, culminating in an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2,6-Dichlorobenzonitrile, with its simple yet informative aromatic system, NMR provides definitive information on the number, environment, and connectivity of its constituent atoms.

Experimental Protocol: Acquiring High-Resolution NMR Data

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR spectra.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of 2,6-Dichlorobenzonitrile is dissolved in ~0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[3] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also lock onto the deuterium signal of the solvent for field stability.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon atom. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

Diagram: NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR analysis of 2,6-Dichlorobenzonitrile.

Data Interpretation and Structural Assignment

The symmetry of 2,6-Dichlorobenzonitrile is the key determinant of its NMR signature. Due to the plane of symmetry passing through the C1-CN and C4-H bonds, the two chlorine atoms are equivalent, as are the carbons and hydrogens at positions 3 and 5.

¹H NMR Spectrum Analysis: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of aromatic protons.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~7.5 - 7.6 | Doublet (d) | 2H | H-3, H-5 |

| 2 | ~7.3 - 7.4 | Triplet (t) | 1H | H-4 |

-

H-3 and H-5 Protons: These protons are chemically equivalent and are adjacent to the proton at C-4. They are split by the H-4 proton, resulting in a doublet. Their downfield shift is influenced by the adjacent electron-withdrawing chlorine atoms.

-

H-4 Proton: This proton is flanked by two equivalent protons (H-3 and H-5). It is therefore split into a triplet.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum will display four signals for the aromatic carbons and one for the nitrile carbon.

| Signal | Chemical Shift (δ, ppm)[3] | Assignment | Rationale |

| 1 | 133.85 | C-3, C-5 | Carbon atoms bonded to hydrogen, deshielded by adjacent chlorine. |

| 2 | 128.19 | C-4 | Carbon atom bonded to hydrogen, least affected by the substituents. |

| 3 | 114.52 | C-2, C-6 | Carbons directly attached to the highly electronegative chlorine atoms, showing a significant downfield shift. |

| 4 | 113.32 | C-1 | Quaternary carbon attached to the nitrile group. |

| 5 | Not Reported (Expected ~117) | C≡N | The nitrile carbon, typically appearing in this region. |

Diagram: NMR Structural Assignments for 2,6-Dichlorobenzonitrile

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds. For 2,6-Dichlorobenzonitrile, IR spectroscopy provides clear evidence for the nitrile group and the substituted aromatic ring.

Experimental Protocol: Acquiring the IR Spectrum

Methodology:

-

Sample Preparation: For a solid sample like 2,6-Dichlorobenzonitrile, the KBr pellet method is standard.[4] A small amount of the sample (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet.

-

Background Spectrum: An IR spectrum of a blank KBr pellet (or the empty sample compartment) is recorded first to serve as the background. This allows the instrument to subtract signals from atmospheric CO₂ and H₂O.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[4]

Data Interpretation: The Vibrational Fingerprint

The IR spectrum of 2,6-Dichlorobenzonitrile is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~2230 | Strong, Sharp | C≡N Stretch | Confirmatory for the nitrile functional group. |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H stretching vibrations. |

| ~1600-1450 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~750-800 | Strong | C-Cl Stretch | Stretching vibration of the C-Cl bonds. |

-

C≡N Stretch: The most diagnostic peak in the spectrum is the sharp, strong absorption around 2230 cm⁻¹. This frequency is highly characteristic of the carbon-nitrogen triple bond in aromatic nitriles.[5]

-

Aromatic C-H and C=C Stretches: The presence of peaks just above 3000 cm⁻¹ (aromatic C-H stretch) and in the 1600-1450 cm⁻¹ region (C=C ring stretching) confirms the aromatic nature of the molecule.[6]

-

C-Cl Stretch: The strong absorption in the lower frequency region (typically below 800 cm⁻¹) is indicative of the carbon-chlorine stretching vibrations.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and a fragmentation pattern that offers clues about its structure.

Experimental Protocol: Electron Ionization (EI-MS)

Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from impurities.

-

Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, characteristic charged fragments and neutral radicals.[8]

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation: The Fragmentation Pathway

The mass spectrum of 2,6-Dichlorobenzonitrile provides a clear molecular weight and a logical fragmentation pattern.

Key Spectral Features:

-

Molecular Ion (M⁺•): The molecular weight of 2,6-Dichlorobenzonitrile is approximately 171.0 g/mol (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N). Due to the presence of two chlorine atoms, a characteristic isotopic pattern is observed for the molecular ion peak. There will be a peak at m/z 171 (containing two ³⁵Cl isotopes), a peak at m/z 173 (one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 175 (two ³⁷Cl). The approximate ratio of these peaks (M:M+2:M+4) is 9:6:1. This isotopic signature is definitive proof of the presence of two chlorine atoms.

-

Base Peak: The most intense peak in the spectrum (the base peak) is often a stable fragment. For many aromatic compounds, the molecular ion is quite stable and may also be the base peak.[9] Data suggests the base peak for this molecule is indeed the molecular ion at m/z 171.[10]

-

Major Fragments: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the nitrile group.

-

[M - Cl]⁺: Loss of a chlorine radical (•Cl) would result in a fragment ion at m/z 136 (for ³⁵Cl).

-

[M - CN]⁺: Loss of a cyanide radical (•CN) would lead to a dichlorophenyl cation at m/z 145.

-

Summary of Expected Mass Spectral Data: [10]

| m/z | Relative Intensity | Identity |

| 171 | 100% (Base Peak) | [C₇H₃³⁵Cl₂N]⁺• (Molecular Ion) |

| 173 | ~65% | [C₇H₃³⁵Cl³⁷ClN]⁺• (Molecular Ion Isotope) |

| 136 | Significant | [M - Cl]⁺ Fragment |

| 100 | High | Further fragmentation, possibly loss of a second Cl or C₂H₂ from [M-Cl]⁺ |

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation steps for 2,6-Dichlorobenzonitrile in EI-MS.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a comprehensive and internally consistent characterization of 2,6-Dichlorobenzonitrile. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the molecule's symmetry. IR spectroscopy provides unequivocal evidence for the key nitrile and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight, establishes the presence of two chlorine atoms through its distinct isotopic pattern, and reveals a logical fragmentation pathway. This multi-faceted spectroscopic approach exemplifies the rigorous process required for the structural verification of molecules in modern chemical and pharmaceutical research.

References

-

PubChem. (n.d.). Dichlobenil. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2,6-dichloro- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichlorophenylacetonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from [Link]

-

Grokipedia. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Alzchem Group. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2025). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). CID 22226138. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 2,6 dichlorbenzamid (a,) and linuron (b,), obtained from GC-, LC-and SFC-SI-MS analyses. Retrieved from [Link]

Sources

- 1. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichlorobenzonitrile | Alzchem Group [alzchem.com]

- 3. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile, 2,6-dichloro- [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-6-fluorobenzonitrile

Introduction: The Strategic Importance of 2,3-Dichloro-6-fluorobenzonitrile

This compound is a highly functionalized aromatic building block of significant interest to researchers and professionals in drug development and agrochemical synthesis. The specific arrangement of its chloro, fluoro, and cyano substituents on the benzene ring offers a unique combination of electronic and steric properties, making it a valuable precursor for the synthesis of a wide range of complex target molecules. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, while the nitrile group can be readily transformed into other key functionalities such as amines, carboxylic acids, and amides. This guide provides a detailed exploration of the primary synthetic routes to this important intermediate, offering field-proven insights into the causality behind experimental choices and self-validating protocols for its preparation.

Synthetic Strategy I: The Sandmeyer Reaction from 3,4-Dichloro-2-fluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] This approach is particularly well-suited for the synthesis of this compound, starting from the readily accessible 3,4-dichloro-2-fluoroaniline.

Causality of Experimental Choices

The success of the Sandmeyer reaction hinges on the careful control of reaction conditions, particularly during the initial diazotization step. The conversion of the primary aromatic amine to a diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.[1][3] The choice of a strong mineral acid, such as hydrochloric acid, is crucial for the in situ generation of nitrous acid from sodium nitrite. The subsequent displacement of the diazonium group with a cyanide nucleophile is catalyzed by a copper(I) salt, typically copper(I) cyanide. This catalytic step is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1]

Experimental Protocol

Part A: Diazotization of 3,4-Dichloro-2-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3,4-dichloro-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline suspension. The addition rate should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper, where a blue-black color indicates the presence of excess nitrous acid.[1]

Part B: Sandmeyer Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent, such as a mixture of sodium cyanide and water, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. The temperature should be maintained at or below room temperature during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to drive the reaction to completion. The evolution of nitrogen gas will be observed.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Workflow: Sandmeyer Synthesis

Sources

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2,3-Dichloro-6-fluorobenzonitrile

Abstract

2,3-Dichloro-6-fluorobenzonitrile is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring three halogen atoms and a strongly electron-withdrawing nitrile group, imparts a distinct and predictable reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic structure to delineate its primary electrophilic and nucleophilic centers. We will explore the cumulative influence of the substituents on the aromatic ring, identifying the carbon atoms most susceptible to nucleophilic attack and the nitrile moiety's role as both a nucleophilic and electrophilic center. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the specific reactivity of this building block for targeted molecular design and synthesis.

Introduction: The Strategic Importance of a Multifunctional Intermediate

In modern synthetic chemistry, the efficiency of a synthetic route often hinges on the strategic use of highly functionalized building blocks. This compound is a prime example of such a precursor.[1] The presence of multiple, chemically distinct halogen atoms (chlorine and fluorine) and a cyano (-C≡N) group on a benzene framework allows for a variety of selective chemical transformations.[1] The halogens can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.[1][2] Understanding the interplay of the electronic effects of these substituents is paramount to predicting and controlling the molecule's reactivity. This guide will dissect these effects to provide a clear map of its electrophilic and nucleophilic sites.

Analysis of the Electronic Structure

The reactivity of this compound is dictated by the combined electronic influence of its four substituents on the aromatic ring. Each group contributes via inductive and/or resonance effects.

Individual Substituent Effects

-

Nitrile Group (-C≡N): The cyano group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive withdrawal (-I effect) and a significant resonance withdrawal (-R effect).[3][4][5] This effect polarizes the entire π-system, rendering the aromatic ring electron-deficient.[6]

-

Chlorine (-Cl) and Fluorine (-F): As halogens, both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[4][5] This effect deactivates the ring by pulling electron density away through the sigma bond.[7] Concurrently, they possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R effect). While this +R effect is generally weaker than their -I effect (making them net deactivators for electrophilic substitution), it is crucial for directing incoming electrophiles and for stabilizing intermediates in certain reaction pathways.[7]

Cumulative Effect on the Aromatic Ring

The convergence of three potent inductive-withdrawing halogens and a powerful inductive- and resonance-withdrawing nitrile group makes the aromatic ring of this compound exceptionally electron-poor. This profound deactivation renders the molecule highly resistant to conventional electrophilic aromatic substitution (EAS).[8][9] Conversely, this electron deficiency is the primary activating factor for nucleophilic aromatic substitution (SNAr), making the ring an excellent electrophile.[10][11][12]

Figure 1: Electronic influence of substituents on the this compound ring.

Nucleophilic Sites: The Role of the Nitrile Nitrogen

While the molecule is predominantly electrophilic, it possesses a distinct nucleophilic center.

-

The Nitrile Nitrogen: The nitrogen atom of the cyano group possesses a lone pair of electrons, making it a Lewis base.[2] This site can be protonated under strongly acidic conditions or coordinate to Lewis acids. This interaction is often the first step in activating the nitrile group for subsequent nucleophilic attack on the nitrile carbon.[2] Although the aromatic ring itself is too deactivated to act as a nucleophile, the nitrile nitrogen can participate in reactions such as the Houben-Hoesch reaction if the conditions are carefully controlled, though this is not a typical pathway for such a deactivated system.

Electrophilic Sites: A Tale of Two Centers

The electron-poor nature of the molecule establishes two primary regions for nucleophilic attack: the aromatic ring and the nitrile carbon.

The Aromatic Ring: A Highly Activated System for SNAr

The defining characteristic of this compound is its high reactivity towards nucleophiles in SNAr reactions.[1][10] The reaction proceeds via a two-step addition-elimination mechanism, which is stabilized by the electron-withdrawing groups.[11][12][13]

-

Regioselectivity of Attack: The nitrile group, being the most powerful activating group for SNAr, directs nucleophilic attack to the ortho and para positions.[11][12]

-

C6 (ortho): This position bears a fluorine atom. It is highly activated due to its ortho relationship to the -CN group.

-

C2 (ortho): This position bears a chlorine atom and is also highly activated by the adjacent -CN group.

-

C4 (para): This position is activated by the -CN group but is unsubstituted. Attack here is less likely as it lacks a leaving group.

-

C3: This position bears a chlorine atom but is meta to the -CN group, receiving less electronic activation.

-

The competition for nucleophilic attack is therefore primarily between the C6 and C2 positions. The C-F bond is stronger than the C-Cl bond, but fluorine's extreme electronegativity makes the C6 carbon exceptionally electrophilic. In many SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group, which can make fluoride a viable leaving group.[12] The precise outcome often depends on the nature of the nucleophile and the reaction conditions.

The Nitrile Carbon: A Secondary Electrophilic Center

The carbon atom of the C≡N triple bond is inherently electrophilic due to the polarity of the bond.[14] It is susceptible to attack by a wide range of nucleophiles.

-

Hydrolysis: In the presence of strong acid or base and water, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an intermediate amide.[2][14][15]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (e.g., 2,3-dichloro-6-fluorobenzylamine).[2][14]

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Figure 2: Reactivity map showing the primary nucleophilic and electrophilic sites.

Experimental Protocols and Synthetic Strategy

The dual reactivity of this compound allows for sequential, site-selective modifications. A common strategy involves first performing a nucleophilic aromatic substitution on the ring, followed by a transformation of the nitrile group.

Protocol: Site-Selective Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative SNAr reaction to displace one of the halogens, a key step in building more complex pharmaceutical scaffolds.

Objective: To synthesize 2-amino-3-chloro-6-fluorobenzonitrile by selectively displacing the chlorine at the C2 position.

Materials:

-

This compound

-

Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)

-

A polar aprotic solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Diisopropylethylamine (DIPEA) as a non-nucleophilic base

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in DMSO.

-

Addition of Reagents: Add DIPEA (1.5 eq) to the solution, followed by the slow, dropwise addition of the ammonia solution (2.0-3.0 eq) at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C. The causality for this elevated temperature is to overcome the activation energy for the addition-elimination sequence. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via column chromatography on silica gel to obtain the desired 2-amino-3-chloro-6-fluorobenzonitrile.

Self-Validating System: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity (substitution at C2 vs. C6) can be definitively established using 2D NMR techniques like HMBC and NOESY.

Figure 3: A generalized experimental workflow for an SNAr reaction.

Data Presentation: Relative Electrophilicity of Ring Carbons

The following table provides a qualitative summary of the electrophilic character of the carbon positions on the aromatic ring, which dictates the regioselectivity of SNAr.

| Position | Substituent | Position Relative to -CN | Activation for SNAr | Predicted Electrophilicity |

| C2 | -Cl | ortho | High | Very High |

| C3 | -Cl | meta | Low | Low |

| C4 | -H | para | High | Moderate (no leaving group) |

| C5 | -H | meta | Low | Very Low |

| C6 | -F | ortho | High | Very High |

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is dominated by the powerful electron-withdrawing nature of its substituents. This electronic profile creates two primary electrophilic centers: the aromatic ring (at the C2 and C6 positions) and the nitrile carbon. The ring is highly activated for nucleophilic aromatic substitution, allowing for the selective introduction of a wide array of functional groups.[1] The nitrile group provides a secondary handle for transformations into amines, carboxylic acids, or ketones.[2] A thorough understanding of this reactivity map enables the rational design of synthetic pathways for the development of novel and complex molecular targets in the pharmaceutical and chemical sciences.

References

- Title: Aromatic Nitriles Definition - Organic Chemistry Key Term - Fiveable Source: Fiveable URL

- Title: this compound | 79544-26-6 Source: Benchchem URL

- Title: Chapter 14 Substituent Effects Source: University of Wisconsin-Madison Chemistry URL

- Title: Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles Source: ACTA PHYSICO-CHIMICA SINICA URL

- Source: National Institutes of Health (NIH)

- Title: 16.

- Title: Reactions of Nitriles Source: Chemistry Steps URL

- Title: 14.3.

- Source: YouTube (NDSU CHEM 240)

- Title: Nitrile - Wikipedia Source: Wikipedia URL

- Source: National Institutes of Health (NIH)

- Title: Aromatic Nucleophilic Substitution Source: Dalal Institute URL

- Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL

- Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL

- Title: 20.

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

- Title: Electrophilic Substitution Reactions of Substituted Benzenes Source: Organic Chemistry URL

- Title: 16.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.ucr.edu [chem.ucr.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. upstemacademy.com [upstemacademy.com]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. youtube.com [youtube.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nitrile - Wikipedia [en.wikipedia.org]

A Technical Guide to the Commercial Availability and Application of 2,3-Dichloro-6-fluorobenzonitrile

Abstract

2,3-Dichloro-6-fluorobenzonitrile is a strategically important, halogenated aromatic compound utilized as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group, offers multiple reaction sites for chemists to exploit. This guide provides an in-depth analysis of its commercial availability, procurement strategies, quality control verification, and key applications in the pharmaceutical and agrochemical industries. It is intended for researchers, chemists, and procurement specialists in drug discovery and chemical development who require a reliable source of this critical intermediate.

Introduction and Physicochemical Properties

This compound (CAS No. 79544-26-6) is a fine chemical intermediate whose value lies in its trifunctional benzene ring. The presence of chlorine and fluorine atoms allows for regioselective nucleophilic aromatic substitution reactions, a cornerstone of modern medicinal chemistry for enhancing properties like metabolic stability and binding affinity.[1] The nitrile group is also a versatile functional handle, readily converted into amines, carboxylic acids, or tetrazoles.[1]

This combination of reactive sites makes it a valuable precursor for creating diverse chemical libraries and constructing targeted molecular architectures for active pharmaceutical ingredients (APIs) and other high-value compounds.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 79544-26-6 | [1][2] |

| Molecular Formula | C₇H₂Cl₂FN | [1][2] |

| Molecular Weight | 190.00 g/mol | [1][2] |

| InChI Key | PISOOQLALMAJRE-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C#N)Cl)Cl | [2] |

| Appearance | White to off-white crystalline solid | Generic |

| Storage | Store in a cool, dry, well-ventilated area | [3][4] |

Commercial Availability and Procurement

This compound is available from a range of chemical suppliers, catering to needs from research-scale grams to bulk kilograms for process development. Availability typically falls into two categories: stock and make-to-order.

-

Stock Suppliers: Major chemical distributors often hold inventory in various global warehouses, allowing for rapid delivery. These are ideal for research and development quantities.

-

Make-to-Order/Bulk Suppliers: For larger quantities, many manufacturers offer custom synthesis. Lead times will be longer, but the cost per gram is significantly lower. It is crucial to vet the manufacturing capabilities and quality systems of these suppliers.

Table 2: Representative Commercial Suppliers

| Supplier | Grade | Typical Purity | Notes |

| BenchChem | Research | ≥98% | Available as a building block for drug discovery.[1] |

| Sigma-Aldrich (Merck) | Reagent | ≥98% | Listed for research use; check for specific availability. |

| TCI Chemicals | Reagent | >98.0% (GC) | Offered for laboratory use.[4][5] |

| Thermo Fisher Scientific (Alfa Aesar) | Research | ≤100% | Available for laboratory R&D.[3] |

| BLD Pharm | Research | N/A | Lists various related fluorinated benzonitriles.[6][7] |

Note: This table is not exhaustive. Researchers should obtain quotes from multiple vendors and request certificates of analysis (CoA) to verify purity and specifications before purchase.

Synthesis, Quality Control, and In-House Verification

Overview of Synthetic Routes

While specific commercial synthesis routes are proprietary, the scientific literature points to several plausible pathways. A common strategy involves the multi-step transformation of a substituted chloronitrobenzene precursor. For example, a related compound, 2,3-Dichloro-6-nitrobenzonitrile, can be synthesized from 2,3,4-trichloronitrobenzene and cuprous cyanide, followed by purification.[8] Subsequent transformations, such as denitration and fluorination (e.g., via a Balz–Schiemann type reaction), could lead to the desired product.

Figure 1. Generalized synthetic workflow for halogenated benzonitriles.

Standard Quality Control (QC) Protocols

Manufacturers typically provide a Certificate of Analysis (CoA) detailing the purity and analytical methods used. Standard QC tests include:

-

Gas Chromatography (GC): To determine purity and identify volatile impurities.[4][5]

-

High-Performance Liquid Chromatography (HPLC): A robust method for separating the main component from non-volatile impurities and isomers.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Recommended In-House Verification Protocol

Upon receipt of the material, it is best practice to perform an independent identity and purity confirmation.

Protocol: Identity Confirmation via ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the received this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Record the ¹H NMR spectrum. The expected spectrum should show two aromatic protons, likely appearing as doublets or doublet of doublets in the aromatic region (approx. 7.0-8.0 ppm), with coupling constants consistent with the substitution pattern.

-

Analysis: Compare the obtained spectrum with a reference spectrum (if available) or predict the spectrum using standard chemical shift values to confirm the structure. The integration of the peaks should correspond to a 1:1 ratio for the two aromatic protons.

Figure 2. Recommended procurement and in-house QC workflow.

Applications in Research and Development

The strategic importance of this compound lies in its role as a key intermediate. The halogens serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of diverse functionalities.

For instance, related trifluorobenzoic acids, which can be synthesized from precursors like chlorinated/fluorinated benzonitriles, are critical intermediates for quinolonecarboxylic acid anti-infective agents and pyrethroid pesticides.[10] The specific halogenation pattern is crucial for modulating the biological activity and pharmacokinetic properties of the final molecule.[1]

Figure 3. Role as a key building block in API and agrochemical development.

Safety, Handling, and Storage

As a halogenated organic nitrile, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact CAS number is not broadly available in the search results, data for structurally similar compounds like 2-Chloro-6-fluorobenzonitrile provides a strong basis for hazard assessment.

Table 3: Hazard Profile Based on Analog Data (CAS 668-45-1)

| Hazard Category | Statement | Precaution | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 | [3] |

| Skin Irritation | Causes skin irritation. | P264, P302+P352 | [3] |

| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 | [3] |

| Respiratory | May cause respiratory irritation. | P261, P304+P340 | [3] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4]

-

Avoid breathing dust.[3] Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily available chemical intermediate essential for advanced synthetic chemistry. Its procurement is straightforward from a variety of commercial suppliers in research-grade quantities. For researchers and developers, its versatile reactivity provides a reliable starting point for the synthesis of novel, high-value molecules in the pharmaceutical and agrochemical sectors. Adherence to rigorous in-house quality verification and strict safety protocols is paramount to ensuring both successful scientific outcomes and laboratory safety.

References